2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2,3-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C21H19F2N3O2S This compound is notable for its unique structure, which includes a difluoromethoxyphenyl group and a pyrimidinylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2,3-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate is then reacted with a pyrimidinylsulfanyl compound under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques such as chromatography and crystallization ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2,3-DIMETHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with distinct chemical and physical properties .
Scientific Research Applications
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2,3-DIMETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2,3-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N- [4- (Difluoromethoxy)phenyl]acetamide
- 2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(pentafluorophenyl)acetamide
- 4′-(Difluoromethoxy)acetanilide
Uniqueness
Compared to similar compounds, 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2,3-DIMETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethoxyphenyl and pyrimidinylsulfanyl moieties contribute to its versatility in various applications .
Properties
Molecular Formula |
C21H19F2N3O2S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H19F2N3O2S/c1-13-4-3-5-17(14(13)2)25-19(27)12-29-21-24-11-10-18(26-21)15-6-8-16(9-7-15)28-20(22)23/h3-11,20H,12H2,1-2H3,(H,25,27) |
InChI Key |
VRUJJTXZZXKRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC(F)F)C |
Origin of Product |
United States |
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